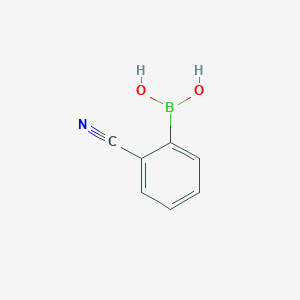

2-Cyanophenylboronic acid

Description

Significance of Arylboronic Acids as Reagents in Modern Organic Synthesis

Arylboronic acids and their derivatives are foundational pillars in contemporary organic synthesis, materials science, and pharmaceutical development. nih.gov Their widespread use is a testament to their remarkable versatility, high reactivity, low toxicity, and broad commercial availability. nih.gov The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron compound and an organohalide, stands as a prime example of the transformative impact of arylboronic acids. rsc.orgmusechem.com This powerful reaction has streamlined the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Beyond the well-established Suzuki-Miyaura coupling, the utility of arylboronic acids extends to a diverse range of transformations. These include transition-metal-free reactions for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, offering milder and more sustainable synthetic routes. nih.gov Furthermore, recent advancements have demonstrated that arylboronic acids can serve as precursors to aryl radicals, opening up new avenues for chemical transformations. rsc.org Their ability to participate in a multitude of reactions, from C-H activation to the synthesis of various heterocycles, underscores their profound importance in the synthetic chemist's toolkit. amanote.comias.ac.in

Unique Structural and Electronic Features of 2-Cyanophenylboronic Acid

2-Cyanophenylboronic acid, with the chemical formula C₇H₆BNO₂, possesses a distinct set of structural and electronic characteristics that set it apart from other arylboronic acids. chemimpex.com The key feature is the presence of a cyano (-C≡N) group positioned ortho to the boronic acid [-B(OH)₂] group on the benzene (B151609) ring. This specific arrangement imparts unique electronic properties to the molecule, influencing its reactivity and interaction with other chemical species. cymitquimica.com

The electron-withdrawing nature of the cyano group significantly impacts the electronic environment of the boronic acid moiety. This electronic perturbation can enhance the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack, a key step in many of its reactions. musechem.com The proximity of the cyano and boronic acid groups also allows for potential intramolecular interactions that can influence the compound's conformation and reactivity. This unique substitution pattern makes 2-cyanophenylboronic acid a valuable substrate for investigating reaction mechanisms and developing novel synthetic methodologies.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BNO₂ | chemimpex.com |

| Molecular Weight | 146.94 g/mol | chemimpex.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Melting Point | 240 °C (decomposes) | chemimpex.comsigmaaldrich.com |

| CAS Number | 138642-62-3 | chemimpex.com |

Overview of Key Research Areas Pertaining to 2-Cyanophenylboronic Acid in Advanced Synthesis and Catalysis

The distinct properties of 2-cyanophenylboronic acid have led to its application in several key areas of advanced synthesis and catalysis. Its role as a versatile building block is well-established, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. chemimpex.com

One of the most prominent applications is in Suzuki-Miyaura cross-coupling reactions , where it serves as an effective coupling partner for the synthesis of biaryl compounds containing a cyano group. chemimpex.com This is particularly valuable for the construction of precursors to various pharmaceuticals and functional materials. innospk.comgoogle.com

Furthermore, 2-cyanophenylboronic acid has proven to be a valuable reactant in rhodium-catalyzed annulation reactions . sigmaaldrich.combeilstein-journals.org In these transformations, it can act as a three-carbon component, reacting with alkynes or alkenes to generate substituted indenones and indanones, which are important structural motifs in organic chemistry. sigmaaldrich.com

The compound's utility also extends to the field of C-H activation/functionalization . Research has shown its participation in rhodium(III)-catalyzed C-H activation/annulation reactions, leading to the synthesis of complex heterocyclic structures like benzoxepines and coumarins. amanote.com

Beyond its role in carbon-carbon bond formation, 2-cyanophenylboronic acid and its derivatives have been explored in the development of fluorescent sensors . chemimpex.comresearchgate.net The interplay between the boronic acid and cyano groups can be harnessed to design probes for the detection of specific analytes, such as cyanide ions.

The following table summarizes the key research areas where 2-cyanophenylboronic acid has made significant contributions:

| Research Area | Description | Key Applications |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling to form C-C bonds. chemimpex.com | Synthesis of biaryls, pharmaceutical intermediates. innospk.comgoogle.com |

| Rhodium-Catalyzed Annulation | Acts as a three-carbon component in [3+2] annulation reactions. sigmaaldrich.combeilstein-journals.org | Synthesis of indenones and indanones. sigmaaldrich.com |

| C-H Activation/Annulation | Participates in rhodium-catalyzed C-H activation to form complex heterocycles. amanote.com | Synthesis of benzoxepines and coumarins. amanote.com |

| Fluorescent Sensors | Utilized in the design of probes for detecting specific analytes. chemimpex.comresearchgate.net | Detection of cyanide ions. |

Propriétés

IUPAC Name |

(2-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLZNDDFVCGRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370391 | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138642-62-3 | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138642-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyanophenylboronic Acid and Its Derivatives

Direct Organometallic Approaches in 2-Cyanophenylboronic Acid Synthesis

Direct organometallic approaches offer a powerful means of synthesizing 2-cyanophenylboronic acid, primarily through the deprotonation of a benzonitrile (B105546) precursor followed by reaction with a boron electrophile.

Directed Ortho-Metalation Strategies via Benzonitrile Precursors

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org The cyano group in benzonitrile can act as a moderate DMG, enabling the synthesis of 2-cyanophenylboronic acid. organic-chemistry.org

One established method involves the treatment of benzonitrile with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78°C). google.com The resulting ortho-lithiated species is then quenched with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, to form the corresponding boronic ester. google.com Subsequent acidic workup hydrolyzes the ester to yield 2-cyanophenylboronic acid.

A notable industrial process utilizes n-butyllithium in the presence of 2,2,6,6-tetramethylpiperidine (B32323) at -78°C to generate the ortho-anion of benzonitrile, which then reacts with triisopropoxyborane. google.comgoogleapis.com Acid hydrolysis of the resulting diisopropyl ester of 2-cyanophenylboronic acid affords the final product. google.comgoogleapis.com

Table 1: Directed Ortho-Metalation of Benzonitrile

| Base | Boron Electrophile | Temperature | Reported Yield | Reference |

| LDA | Trimethyl borate | -78°C | - | |

| n-Butyllithium / 2,2,6,6-tetramethylpiperidine | Triisopropoxyborane | -78°C | 71% | google.comgoogleapis.com |

Challenges and Yield Optimization in Organolithium-Based Synthesis

Despite its utility, the organolithium-based synthesis of 2-cyanophenylboronic acid presents several challenges. The high reactivity of organolithium reagents can lead to side reactions, such as nucleophilic addition to the cyano group. numberanalytics.comgoogle.com This necessitates careful control of reaction conditions, particularly temperature, to maximize the yield of the desired ortho-lithiated product. numberanalytics.com Performing these reactions at cryogenic temperatures (-78°C) is common to suppress these unwanted pathways, but this requirement can be a drawback for large-scale industrial production due to the need for specialized equipment. google.comgoogleapis.comnumberanalytics.com

Another challenge is the potential for the formation of impurities that can be difficult to remove. googleapis.com Yields can be variable, and optimization often involves a delicate balance of base selection, reaction time, and temperature control. google.comgoogleapis.comnumberanalytics.com For instance, while one industrial process reports a molar yield of up to 71%, other methods, such as those starting from ortho-bromobenzonitrile via halogen-lithium exchange, have reported yields around 50%, which is less attractive for industrial applications. google.comgoogleapis.com Researchers have explored alternative bases and reaction conditions to improve efficiency and reduce the formation of byproducts. google.com

Transition Metal-Catalyzed Borylation for 2-Cyanophenylboronic Acid Derivatives

Transition metal-catalyzed borylation reactions have emerged as a powerful and versatile alternative for the synthesis of arylboronic acids and their derivatives, offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic methods. beilstein-journals.orgnih.gov

Palladium-Catalyzed Borylation of Halogenated Benzonitriles

Palladium-catalyzed cross-coupling reactions, specifically the Miyaura borylation, are widely used for the synthesis of arylboronic esters from aryl halides. beilstein-journals.orgnih.gov This method involves the reaction of a halogenated benzonitrile, such as 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. lookchem.com

The reaction typically proceeds under relatively mild conditions and demonstrates good functional group compatibility. organic-chemistry.org For example, 2-bromobenzonitrile can be reacted with a boronic acid derivative in the presence of a palladium catalyst and a base like potassium carbonate at room temperature. The resulting arylboronate can then be hydrolyzed to 2-cyanophenylboronic acid.

Table 2: Palladium-Catalyzed Borylation of Halogenated Benzonitriles

Exploration of Ligand Effects and Reaction Conditions for Improved Efficiency

The efficiency and scope of palladium-catalyzed borylation are highly dependent on the choice of ligand and reaction conditions. organic-chemistry.orguwindsor.ca The ligand plays a crucial role in the catalytic cycle, influencing the stability and reactivity of the palladium complex. nih.gov

For the borylation of aryl chlorides, which are often less reactive than aryl bromides, the development of effective ligand systems has been critical. organic-chemistry.orguwindsor.ca Research has shown that electron-rich and sterically demanding phosphine (B1218219) ligands can significantly enhance the catalytic activity. For instance, the combination of Pd(dba)₂ with ligands like bis(2-di-tert-butylphosphinophenyl)ether (t-Bu-DPEphos) has proven effective for the borylation of a wide range of aryl chlorides, including those with electron-donating and electron-withdrawing groups. organic-chemistry.org

The choice of base and solvent also significantly impacts the reaction outcome. lookchem.comorganic-chemistry.org While inorganic bases like potassium carbonate and potassium acetate (B1210297) are commonly used, recent studies have explored the use of lipophilic carboxylate bases, such as potassium 2-ethyl hexanoate, which can lead to improved reaction rates and allow for lower reaction temperatures. lookchem.comlookchem.com The solvent can influence the solubility of the reactants and the stability of the catalytic species, with dioxane being a frequently used solvent. organic-chemistry.org Optimization of these parameters is key to achieving high yields and minimizing side reactions like dehalogenation and homocoupling. lookchem.com

Esterification Strategies for Enhanced Stability and Reactivity

2-Cyanophenylboronic acid itself can be sensitive to hydrolysis and dehydration, which can lead to decomposition. To enhance its stability for storage and handling, and in some cases to improve its reactivity in subsequent coupling reactions, it is often converted into a boronic ester. google.comgoogleapis.com

Common esterification partners include diols such as 1,3-propanediol (B51772) and neopentyl glycol, which react with the boronic acid to form stable cyclic esters. google.comgoogle.comcphi-online.com For example, the reaction of 2-cyanophenylboronic acid with 1,3-propanediol quantitatively yields 2-(1,3,2-dioxaborinan-2-yl)benzonitrile. google.comgoogleapis.com This ester is a key intermediate in the synthesis of several pharmaceutical compounds. google.comgoogleapis.com

The pinacol (B44631) ester, formed by reaction with pinacol, is another widely used derivative. These esterification reactions are typically straightforward and can be carried out under mild conditions. google.com The resulting boronic esters are generally more robust and easier to purify than the free boronic acid, making them valuable intermediates in multi-step syntheses.

Synthesis of Pinacol Esters and Other Cyclic Boronate Esters

The conversion of 2-cyanophenylboronic acid into its corresponding boronate esters, particularly pinacol esters, is a crucial step in many organic synthesis applications. These esters often exhibit improved stability, handling characteristics, and solubility in organic solvents compared to the free boronic acid.

One common method for the synthesis of 2-cyanophenylboronic acid pinacol ester involves the reaction of 2-cyanophenylboronic acid with pinacol. This reaction is typically carried out in a suitable solvent like diethyl ether and stirred at room temperature overnight to ensure complete conversion. The resulting pinacol ester can then be purified using techniques such as flash column chromatography.

Another prevalent synthetic route starts from 2-bromobenzonitrile. In a palladium-catalyzed cross-coupling reaction, 2-bromobenzonitrile is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. A specific example of this is the reaction of 2-bromobenzonitrile with bis(pinacolato)diboron and potassium acetate, catalyzed by a palladium complex like dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane (B109758) complex. guidechem.com This reaction is typically conducted in a solvent system such as 1,4-dioxane (B91453) and dimethyl sulfoxide (B87167) under an inert atmosphere and heated to achieve a good yield. guidechem.com

A different approach utilizes a lithium-halogen exchange. For instance, 2-bromobenzonitrile can be treated with lithium metal and bis(isopropylamine)dibromoborane in 2-methyltetrahydrofuran (B130290) at low temperatures. guidechem.com The resulting intermediate is then reacted with pinacol to form the desired 2-cyanophenylboronic acid pinacol ester. guidechem.com This method has been reported to produce the product with high purity and yield. guidechem.com

Besides pinacol esters, other cyclic boronate esters are also of synthetic importance. For example, the 1,3-propanediol cyclic ester of 2-cyanophenylboronic acid, also known as 2-(2-cyanophenyl)-1,3,2-dioxaborinane, is a key intermediate in the synthesis of certain pharmaceuticals. google.comgoogleapis.comcymitquimica.com This ester can be prepared by the esterification of 2-cyanophenylboronic acid with 1,3-propanediol. google.comgoogleapis.com The reaction conditions can be optimized to achieve high yields and purity, which is critical for its use in pharmaceutical manufacturing. google.com

The table below summarizes various synthetic methods for 2-cyanophenylboronic acid pinacol ester:

| Starting Material | Reagents | Catalyst/Conditions | Product | Yield | Purity | Reference |

| 2-Bromobenzonitrile | Bis(pinacolato)diboron, Potassium Acetate | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane complex, 1,4-Dioxane/DMSO, 90°C | 2-Cyanophenylboronic acid pinacol ester | 76% | Grayish-white solid | guidechem.com |

| 2-Bromobenzonitrile | Lithium metal, Bis(isopropylamine)dibromoborane, Pinacol | 2-Methyltetrahydrofuran, -10°C to 0°C, then reflux | 2-Cyanophenylboronic acid pinacol ester | 86% | 99.2% (GC) | guidechem.com |

| 2-Bromobenzonitrile | Bis(pinacolato)diboron, Potassium Acetate | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane complex, 1,4-Dioxane/DMSO, 90°C | 2-Cyanophenylboronic acid pinacol ester | 55% | Light brown solid | guidechem.com |

Role of Ester Protection in Subsequent Synthetic Transformations

The conversion of boronic acids to their ester derivatives, such as pinacol or N-methyliminodiacetic acid (MIDA) esters, serves as a crucial protecting group strategy in modern organic synthesis. scientificupdate.comsigmaaldrich.com This protection is often necessary to modulate the reactivity of the boronic acid moiety and to enhance its stability and handling properties. scientificupdate.com

Boronic acids are known to be somewhat unstable, with a tendency to undergo protodeboronation or form cyclic trimeric anhydrides called boroxines. scientificupdate.com Esterification, particularly to form pinacol boronates, mitigates these issues, providing bench-top stable compounds that are compatible with a wider range of reaction conditions and purification techniques like chromatography. scientificupdate.comsigmaaldrich.com

A key function of boronate ester protection is to control the reactivity in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sigmaaldrich.comchemimpex.com While it was traditionally thought that boronate esters must first hydrolyze to the corresponding boronic acid before transmetalation with the palladium catalyst can occur, recent studies suggest that direct transmetalation from the boronate ester is also possible. scientificupdate.com

The development of N-methyliminodiacetic acid (MIDA) boronates by Burke and co-workers represents a significant advancement in this area. sigmaaldrich.comgoogle.com MIDA boronates are exceptionally stable, air- and moisture-tolerant, and generally unreactive under standard anhydrous cross-coupling conditions. sigmaaldrich.comsigmaaldrich.com This stability is attributed to the trivalent MIDA ligand, which rehybridizes the boron center from sp² to sp³, thereby attenuating its ability to transmetalate. sigmaaldrich.comuea.ac.uk

This "off-on" capability of MIDA esters allows for iterative cross-coupling strategies. A molecule containing a MIDA-protected boronic acid and another reactive site (like a halide) can first undergo a cross-coupling reaction at the other site, leaving the boronate untouched. sigmaaldrich.comgoogle.com Subsequently, the MIDA group can be cleaved under mild aqueous basic conditions to liberate the free boronic acid, which is then available for a second cross-coupling reaction. sigmaaldrich.com This strategy enables the controlled and sequential synthesis of complex molecules.

The stability of different boronate esters can vary. For instance, N-methyldiethanolamine (MDEA) adducts are generally more flexible and less stable than their MIDA counterparts, leading to a lack of selectivity in competitive cross-coupling reactions. sigmaaldrich.comuea.ac.uk

The table below outlines the role of different boronate esters as protecting groups:

| Boronate Ester Type | Key Features | Role in Synthesis | Deprotection Conditions |

| Pinacol Ester | Generally stable, good handling properties. scientificupdate.com | Used as stable surrogates for boronic acids in Suzuki-Miyaura and other cross-coupling reactions. scientificupdate.com | Often used directly, or can be hydrolyzed to the boronic acid. |

| MIDA Ester | Exceptionally stable, unreactive in anhydrous cross-coupling. sigmaaldrich.comsigmaaldrich.com | Acts as a robust protecting group, enabling iterative cross-coupling by "masking" the boronic acid functionality. sigmaaldrich.comgoogle.com | Mild aqueous base (e.g., NaOH, NaHCO₃). sigmaaldrich.com |

| 1,3-Propanediol Ester | Used as a stable intermediate. google.comgoogleapis.com | Key intermediate in the synthesis of specific pharmaceutical compounds. google.comgoogleapis.com | Can be hydrolyzed under acidic conditions. google.com |

Industrial Production Methodologies and Impurity Reduction

The industrial-scale production of 2-cyanophenylboronic acid and its derivatives is critical, particularly due to its role as a key intermediate in the synthesis of active pharmaceutical ingredients like Perampanel. google.comgoogleapis.com Consequently, developing efficient, high-yield, and high-purity manufacturing processes is of significant interest.

One of the primary industrial synthesis routes starts from benzonitrile. A common method involves the ortho-lithiation of benzonitrile using a strong base like n-butyllithium in the presence of 2,2,6,6-tetramethylpiperidine, followed by reaction with a trialkoxyborane such as triisopropoxyborane. google.comgoogleapis.com Subsequent acidic hydrolysis of the resulting boronate ester yields 2-cyanophenylboronic acid. google.comgoogleapis.com However, this process often requires cryogenic temperatures (e.g., -78°C), which can be challenging and costly to implement on an industrial scale. googleapis.com

To overcome the challenges of cryogenic conditions, alternative methods have been developed. One such improvement involves conducting the reaction at a more manageable temperature range of -25°C to -15°C, which has been shown to provide exceptional results in terms of both molar yield and purity. google.com

Another industrially relevant approach starts from 2-bromobenzonitrile. This can involve a Grignard reaction, where a 2-cyanophenyl magnesium halide is formed and then reacted with a boron source. google.com This method avoids the need for highly pyrophoric reagents like n-butyllithium.

Impurity reduction is a major focus in the industrial production of 2-cyanophenylboronic acid and its esters. googleapis.com The formation of byproducts can significantly impact the purity of the final product and, consequently, the active pharmaceutical ingredient it is used to synthesize. google.com For example, in the synthesis of 2-(1,3,2-dioxaborinane-2-yl)benzonitrile, the presence of certain impurities can be particularly difficult to remove. google.com

Strategies for impurity reduction include:

Optimizing Reaction Conditions: Fine-tuning parameters like temperature, reaction time, and the stoichiometry of reagents can minimize the formation of side products. google.comgoogleapis.com For instance, controlling the temperature during the addition of reagents can prevent unwanted side reactions. google.com

Purification Techniques: After the synthesis, various purification methods are employed. These can include extraction with aqueous solutions at specific pH values to remove acidic or basic impurities. google.com For example, washing the reaction mixture with an aqueous base can generate a salt of the boronic acid, allowing for its separation from non-acidic impurities. google.com Subsequent acidification then regenerates the purified boronic acid. google.com Crystallization is another key purification step, where the product is dissolved in a suitable solvent system and then precipitated out, leaving impurities behind in the mother liquor. google.com

The table below details some of the impurities and control strategies in the production of 2-cyanophenylboronic acid and its derivatives.

| Process Step/Method | Potential Impurities | Strategy for Reduction/Removal | Reference |

| Ortho-lithiation of benzonitrile | Ketone-impurity (DBBN iPr-ketone) | Careful control of reaction conditions, use of specific lithium amide bases. googleapis.com | googleapis.com |

| Esterification with 1,3-propanediol | Unreacted starting materials, side-reaction products. | Optimization of reaction temperature and purification by extraction and crystallization. google.com | google.com |

| Grignard-based synthesis | Byproducts from reaction with the nitrile group. | Use of specific Grignard reagents and reaction conditions to favor borylation. google.com | google.com |

Elucidation of Reactivity and Mechanistic Pathways Involving 2 Cyanophenylboronic Acid

Advanced Suzuki-Miyaura Cross-Coupling Studies

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. researchgate.netnih.gov 2-Cyanophenylboronic acid serves as a versatile coupling partner in these reactions, enabling the introduction of a cyanophenyl group onto a variety of molecular scaffolds. cymitquimica.com

Palladium catalysts are central to the success of Suzuki-Miyaura coupling reactions. libretexts.org The use of 2-cyanophenylboronic acid has been demonstrated in palladium-catalyzed cross-coupling reactions with a range of electrophiles. cymitquimica.com These reactions typically involve the coupling of the organoboron compound with aryl, heteroaryl, or vinyl halides and triflates. libretexts.org The presence of the cyano group can influence the electronic properties of the boronic acid, affecting its reactivity. cymitquimica.com For instance, electron-withdrawing groups on the aryl halide partner can accelerate the rate of reaction. mdpi.com The choice of palladium catalyst and ligands is crucial, with electron-rich phosphine (B1218219) ligands often employed to enhance catalytic activity. nih.govsigmaaldrich.com

While broadly successful, some limitations have been observed. For example, in certain palladium-catalyzed conjugate addition reactions, 2-cyanophenylboronic acid failed to react. nih.gov This highlights the importance of reaction conditions and substrate scope in achieving desired transformations.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Electrophile | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl Halides | Pd(OAc)2 / RuPhos | Biaryls | Good to Excellent | nih.gov |

| Heteroaryl Halides | [Pd2(dba)3] / SPhos | Heterobiaryls | Good to Excellent | nih.gov |

| Chloroindoles | P1 (XPhos precatalyst) | 2-Arylindoles | 91-99% | nih.gov |

This table is illustrative and specific yields depend on the exact substrates and conditions used.

The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance, a key advantage in the synthesis of complex molecules. researchgate.netnih.gov Reactions involving 2-cyanophenylboronic acid are compatible with a variety of functional groups, although certain limitations exist. For instance, the presence of acidic groups like carboxylic acids or phenols on the boronic acid can sometimes inhibit the reaction. nih.gov Similarly, very unstable boronic acids may not be suitable coupling partners. nih.gov

The scope of compatible electrophiles is extensive, including various aryl and heteroaryl halides. nih.govnih.gov Nickel catalysts have also emerged as an alternative, expanding the scope to include less reactive electrophiles like aryl chlorides and fluorides. libretexts.org However, the success of these reactions is highly dependent on the specific substrates and the careful optimization of reaction conditions, including the choice of base and solvent. libretexts.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of 2-cyanophenylboronic acid, the cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The subsequent transmetalation step involves the transfer of the cyanophenyl group from the boron atom to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex. nih.gov However, base-free protocols have also been developed, where molecular oxygen can act as an oxidant to regenerate the active Pd(II) catalyst. nih.gov

Following transmetalation, the two organic fragments are coupled via reductive elimination from the palladium center, yielding the final biaryl product and regenerating the Pd(0) catalyst for the next cycle. nih.gov In some nickel-catalyzed systems, the transmetalation of the arylboronic acid to a nickel(II) complex is a key initiating step, leading to an arylnickel species that then participates in the cyclization. nih.gov

Rhodium-Catalyzed Annulation and Carboannulation Reactions

Beyond Suzuki-Miyaura coupling, 2-cyanophenylboronic acid exhibits unique reactivity in rhodium-catalyzed annulation and carboannulation reactions, serving as a valuable three-carbon building block. acs.org

A notable application of 2-cyanophenylboronic acid is in rhodium(I)-catalyzed [3+2] annulation reactions with internal alkynes or strained bicyclic alkenes. acs.org These reactions lead to the formation of substituted indenones and indanones, respectively. acs.org For example, the reaction with internal alkynes in the presence of a rhodium(I) catalyst in a dioxane/water mixture at elevated temperatures produces indenones. acs.orgiyte.edu.tr Interestingly, terminal alkynes are not suitable substrates for this particular transformation. acs.org The reaction also proceeds with strained alkenes like norbornene derivatives to give the corresponding exo-adducts. acs.org

Furthermore, a formal [3+2+2] annulation has been observed when an alkynoate is used as the reaction partner, resulting in the formation of a benzotropone skeleton. acs.org This demonstrates the versatility of 2-cyanophenylboronic acid in constructing complex polycyclic systems in a single operation. acs.org

Table 2: Rhodium-Catalyzed Annulation Reactions of 2-Cyanophenylboronic Acid

| Reactant | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Internal Alkynes | [Rh(OH)(cod)]2 | Indenones | acs.org |

| Strained Alkenes | [Rh(OH)(cod)]2 | Indanones | acs.org |

| Alkynoate | [Rh(OH)(cod)]2 | Benzotropone | acs.org |

The proposed mechanism for these rhodium-catalyzed annulations involves the formation of key organorhodium(I) intermediates. acs.org The catalytic cycle is thought to begin with the transmetalation of 2-cyanophenylboronic acid to the rhodium(I) center, generating an arylrhodium(I) species. beilstein-journals.org This species then undergoes migratory insertion with the alkyne or alkene. acs.org

A crucial step in the formation of the cyclic product is the intramolecular nucleophilic addition of the resulting organorhodium(I) species to the pendant cyano group in a 5-exo-dig manner. acs.org This cyclization event forms a new intermediate which, upon hydrolysis, yields the final indenone or indanone product, along with ammonia (B1221849) and a hydroxorhodium(I) species that re-enters the catalytic cycle. acs.org This intramolecular trapping of the organometallic intermediate by the cyano group is a key feature that enables the construction of the fused ring systems. acs.org

Cascade and Domino Reactions Initiated by 2-Cyanophenylboronic Acid

2-Cyanophenylboronic acid serves as a versatile building block in cascade and domino reactions, enabling the efficient construction of complex molecular architectures. These sequential transformations, occurring in a single pot, offer significant advantages in terms of atom economy and operational simplicity.

2-Cyanophenylboronic acid has proven to be a key reagent in the synthesis of various polycyclic systems, including substituted indenones, indanones, and isoindolinones. researchgate.netsigmaaldrich.com Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes or strained alkenes provide access to substituted indenones and indanones, respectively. researchgate.netsigmaaldrich.comacs.orgacs.org The reaction proceeds via a [3+2] annulation, where the 2-cyanophenylboronic acid acts as a three-carbon component. researchgate.netacs.org The construction of the cyclic framework is achieved through the intramolecular nucleophilic addition of an organorhodium(I) species to the cyano group. researchgate.netacs.org

In a notable application, rhodium-catalyzed domino carboannulation of diazabicyclic alkenes with 2-cyanophenylboronic acid leads to the formation of carboannulated products. nih.govbeilstein-journals.org The proposed mechanism involves the transmetalation of 2-cyanophenylboronic acid with a Rh(I) species, followed by syn exo-addition to the diazabicyclic alkene. nih.gov Subsequent coordination of the Rh(I) to the electrophilic cyano group facilitates an intramolecular addition, and hydrolysis of the resulting imine yields the final product. nih.govbeilstein-journals.org

Furthermore, cascade reactions of 2-acetylbenzonitriles, which can be synthesized from 2-cyanophenylboronic acid, with various nucleophiles in the presence of a base like potassium carbonate, afford 3,3-disubstituted isoindolinones. mdpi.com This transformation proceeds through a carbonyl addition followed by a Dimroth-type rearrangement. mdpi.com

The synthesis of these polycyclic systems is often efficient and can be achieved in a one-pot manner. iyte.edu.tr For instance, the rhodium-catalyzed reaction of 2-cyanophenylboronic acid with alkynes can produce substituted indenones in moderate to good regioselectivity. researchgate.net

Table 1: Synthesis of Polycyclic Systems from 2-Cyanophenylboronic Acid Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Ref. |

| 2-Cyanophenylboronic acid, Alkyne | Rhodium catalyst | Substituted Indenone | researchgate.netsigmaaldrich.comacs.orgresearchgate.net |

| 2-Cyanophenylboronic acid, Strained Alkene | Rhodium catalyst | Substituted Indanone | researchgate.netacs.org |

| 2-Cyanophenylboronic acid, Diazabicyclic alkene | Rhodium(I) catalyst | Carboannulated product | nih.govbeilstein-journals.org |

| 2-Acetylbenzonitrile, Nucleophile | K₂CO₃ | 3,3-Disubstituted Isoindolinone | mdpi.com |

A tandem oxidative Boron-Heck and Suzuki reaction sequence provides a pathway for the synthesis of biaryl compounds. nih.gov This process involves an initial oxidative palladium-catalyzed Boron-Heck cross-coupling between an arylboronic acid and an olefin under an oxygen atmosphere. nih.gov The resulting intermediate can then undergo a Suzuki coupling with another arylboronic acid under an inert atmosphere in the presence of a base. nih.gov This sequential one-pot reaction allows for the coupling of three different components without the need for isolation of intermediates or the addition of more palladium catalyst. nih.gov While this methodology has been demonstrated with other arylboronic acids, the principles can be extended to reactions involving 2-cyanophenylboronic acid to create complex, functionalized biaryl structures. The Suzuki reaction itself is a versatile method for forming carbon-carbon single bonds by coupling an organoboron species with an organohalide using a palladium catalyst and a base. wikipedia.org

The Influence of the Cyano Group on Reactivity and Selectivity

The cyano group in 2-cyanophenylboronic acid plays a crucial role in directing the reactivity and determining the selectivity of various transformations. sigmaaldrich.com Its electronic and coordinating properties influence the course of cascade reactions and cyclization pathways.

The cyano group can be electrophilically activated by a transition metal, such as rhodium, which facilitates intramolecular cyclization. nih.gov In the rhodium-catalyzed carboannulation of diazabicyclic alkenes, the coordination of the Rh(I) center to the electrophilic cyano group is a key step that enables the subsequent intramolecular nucleophilic addition, leading to the formation of a cyclic imine intermediate. nih.govbeilstein-journals.org This activation strategy is fundamental to the construction of the polycyclic systems. nih.gov Similarly, in the rhodium-catalyzed annulation of 2-cyanophenylboronic acid with alkynes, the intramolecular nucleophilic addition of an organorhodium(I) species to the cyano group is the crucial cyclization step that forms the indenone skeleton. researchgate.netacs.orgresearchgate.net The cyano group's ability to act as an internal electrophile is therefore a cornerstone of these cascade reactions.

The presence of the cyano group can significantly influence the chemo- and regioselectivity in reactions involving multi-functionalized substrates. In rhodium-catalyzed reactions, the cyano group often serves as the key reactive site for the cyclization step, directing the formation of specific ring structures. nih.govresearchgate.net For instance, in the annulation with unsymmetrical alkynes, the regioselectivity of the resulting substituted indenones is influenced by the electronic and steric nature of the alkyne substituents, but the cyclization is consistently directed by the cyano group. researchgate.net

In systems containing other reactive functional groups, the cyano group's participation in the reaction cascade can be highly selective. For example, in the synthesis of 2-acylbenzonitriles via a Wittig reaction of 2-cyanobenzaldehyde, the cyano group remains unreacted, demonstrating chemoselectivity. mdpi.com However, in subsequent cascade reactions of the resulting 2-acylbenzonitriles, the cyano group becomes the reactive center for the cyclization to form isoindolinones. mdpi.com This demonstrates how the reactivity of the cyano group can be controlled by the specific reaction conditions and the nature of the other functional groups present in the molecule.

Applications of 2 Cyanophenylboronic Acid in Complex Organic Synthesis

Building Block for Pharmaceutical and Agrochemical Intermediateschemimpex.comguidechem.comchemimpex.com

The utility of 2-cyanophenylboronic acid as a foundational building block is well-established in the synthesis of intermediates for the pharmaceutical and agrochemical industries. chemimpex.comguidechem.comchemimpex.comxindaobiotech.com The boronic acid moiety is a key participant in Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds. chemimpex.comxindaobiotech.com This reactivity allows for the efficient assembly of complex scaffolds that are central to the development of new drugs and crop protection agents. chemimpex.com For instance, it serves as a key intermediate in the synthesis of active pharmaceutical ingredients like Perampanel, a drug used in the treatment of epilepsy and Parkinson's disease. google.com

A significant application of 2-cyanophenylboronic acid is in the synthesis of 2-acylbenzonitriles, which are valuable precursors for more complex molecules. mdpi.com These ketones are typically prepared through a palladium-catalyzed cross-coupling reaction between 2-cyanophenylboronic acid and various acyl chlorides. mdpi.com While the reaction can be challenging, modifications to established protocols have enabled the synthesis of these desired products. mdpi.com

Research has demonstrated a general procedure where 2-cyanophenylboronic acid is reacted with a freshly prepared acyl chloride under a nitrogen atmosphere in the presence of a palladium catalyst and a base. mdpi.com The reaction mixture is heated to produce the corresponding 2-acylbenzonitrile. mdpi.com This method has been used to synthesize various derivatives, as detailed in the table below. mdpi.com

Table 1: Synthesis of 2-Acylbenzonitriles via Palladium-Catalyzed Cross-Coupling

| Product | Acyl Chloride | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-acetylbenzonitrile | Acetyl chloride | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 35 | mdpi.com |

| 2-propionylbenzonitrile | Propionyl chloride | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 38 | mdpi.com |

The 2-acylbenzonitriles synthesized from 2-cyanophenylboronic acid are not merely endpoints but serve as critical intermediates for constructing biologically relevant heterocyclic systems. mdpi.com A notable example is their use in the synthesis of 3,3-disubstituted isoindolinones. mdpi.comunisa.it

These heterocycles are formed through an efficient cascade reaction. The process is initiated when the 2-acylbenzonitrile, such as 2-acetylbenzonitrile, reacts with a nucleophile like nitromethane (B149229) in the presence of a base like potassium carbonate. mdpi.com The proposed mechanism involves an initial carbonyl addition, which is followed by a Dimroth-type rearrangement of the resulting intermediate to yield the stable 3,3-disubstituted isoindolinone structure. mdpi.com This strategy provides a direct route to a class of compounds with significant potential in medicinal chemistry. researchgate.net

Development of Advanced Materials and Probeschemimpex.combenchchem.com

Beyond its role in synthesizing discrete molecules, 2-cyanophenylboronic acid and its derivatives are instrumental in the development of advanced functional materials and chemical sensors. xindaobiotech.com The boronic acid group's ability to form reversible covalent bonds with diols is a key feature exploited in these applications. nih.govrsc.org

2-Cyanophenylboronic acid serves as a valuable precursor for creating fluorescent probes designed to detect specific biomolecules or analytes. chemimpex.comxindaobiotech.com Boronic acid-based sensors often operate by binding to 1,2- or 1,3-diols, a functional group present in all saccharides. rsc.org This binding event forms a cyclic boronate ester, which alters the electronic properties of an attached fluorophore, leading to a measurable change in fluorescence. nih.gov

Specific examples include:

Glucose Sensors: Derivatives of 2-cyanophenylboronic acid have been incorporated into complex anthracene-based structures to create fluorescent sensors for glucose monitoring. nih.gov One such sensor, Mc-CDBA, which contains a bis(4-cyano-2,1-phenylene) diboronic acid structure, exhibits good water solubility and sensitivity towards glucose, making it suitable for extracellular applications. nih.gov

Water Sensors: A photo-induced electron transfer (PET) type fluorescent monomer, composed of an anthracene (B1667546) fluorophore linked to an (aminomethyl)-4-cyanophenylboronic acid pinacol (B44631) ester, has been synthesized. researchgate.net This monomer can be polymerized to create films that act as reversible and reusable fluorescent materials for detecting and visualizing moisture and trace amounts of water in organic solvents. researchgate.net

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly ordered structures. The functionalization of these materials is key to tailoring their properties for specific applications. Arylboronic acids can be employed as "truncating" or "functionalizing" agents during COF synthesis. researchgate.net Co-crystallizing a monomer capable of forming a 3D COF with a monofunctional arylboronic acid allows for the introduction of specific functionalities into the framework's pores, which can enhance properties like stability or catalytic activity. researchgate.net

While direct examples of incorporating 2-cyanophenylboronic acid itself are emerging, the principle is well-established with similar boronic acids. For instance, boric-acid-functionalized COFs have been synthesized using 4-aminophenyl-boronic acid as a ligand to create materials for the selective enrichment of cis-diol-containing compounds. nih.gov Furthermore, the photocatalytic activity of certain COFs has been evaluated using 4-cyanophenylboronic acid as a model substrate, demonstrating the relevance of this compound class in COF research. tyjz.com

Natural Product Derivatization Strategies

Modifying complex natural products to enhance their bioactivity or create new chemical diversity is a significant challenge in drug discovery. 2-Cyanophenylboronic acid provides a chemical handle for such derivatization, primarily through cross-coupling reactions.

A "GenoChemetic" strategy, which combines genetic engineering with synthetic chemistry, has been used to diversify the violacein (B1683560) natural product scaffold. researchgate.net In this approach, E. coli is engineered to produce halogenated tryptophan, which is then incorporated into the violacein structure. The resulting halogenated natural product is then directly subjected to Suzuki-Miyaura cross-coupling without purification. researchgate.netbiorxiv.org The use of boronic acid esters, such as p-cyanophenylboronic acid pinacol ester, allows for the rapid generation of new analogues, providing a powerful method for creating libraries of complex derivatives for biological screening. researchgate.netbiorxiv.orgbiorxiv.org

In a different approach, 2-cyanophenylboronic acid has been used in a rhodium-catalyzed domino carboannulation reaction with strained diazabicyclic alkenes. This reaction synthesizes complex indanone structures, demonstrating the utility of the reagent in building scaffolds that can serve as the core of or be appended to natural product-like molecules. beilstein-journals.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Acetonylbenzonitrile |

| 2-Acetylbenzonitrile |

| 2-Cyanobenzophenones |

| 2-Cyanophenylboronic acid |

| 2-Formylphenylboronic acid |

| 2-Hexanoylbenzonitrile |

| 2-Propionylbenzonitrile |

| 3,3-Disubstituted Isoindolinones |

| 4-Aminophenyl-boronic acid |

| 4-Cyanophenylboronic acid |

| Acetonitrile |

| Acetyl chloride |

| Anthracene |

| Benzidine |

| Diazabicyclic alkenes |

| Glucose |

| Hexanoyl chloride |

| Indanones |

| Nitromethane |

| p-Cyanophenylboronic acid pinacol ester |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Perampanel |

| Potassium carbonate (K₂CO₃) |

| Propionyl chloride |

| Toluene |

| Tryptophan |

| Violacein |

Integration into GenoChemetic Approaches for Analog Synthesis

The convergence of synthetic biology and synthetic chemistry, often termed a "GenoChemetic" strategy, offers a powerful platform for rapidly diversifying complex natural products. nih.govbiorxiv.org This approach leverages the machinery of engineered microorganisms to produce advanced, functionalized intermediates that are not easily accessible through traditional synthesis. These intermediates are then subjected to chemical reactions to generate a library of novel analogs. nih.gov 2-Cyanophenylboronic acid, particularly as its pinacol ester derivative, has been successfully integrated into such workflows for the derivatization of the violacein natural product scaffold. nih.govacs.org

In a notable proof-of-concept, researchers engineered an Escherichia coli strain to express the violacein biosynthesis pathway along with a tryptophan 7-halogenase. nih.gov This setup produced halogenated violacein and deoxyviolacein (B1140582) analogues. nih.gov These crude, halogenated products were then used directly in Suzuki-Miyaura cross-coupling reactions without prior purification, demonstrating a rapid and efficient route to a diverse chemical space. nih.govresearchgate.net The optimized conditions for this cross-coupling successfully utilized various boronic acids and their esters, including p-cyanophenylboronic acid pinacol ester, to create new carbon-carbon bonds at the halogenated position. nih.govacs.org This strategy highlights the utility of boronic acid reagents in accessing new-to-nature compounds that would be challenging to create through biosynthesis or total synthesis alone. biorxiv.orgresearchgate.net

The GenoChemetic approach combines the strengths of both disciplines: biosynthesis provides the complex, stereochemically rich scaffold, while chemical synthesis, using reagents like 2-cyanophenylboronic acid derivatives, allows for the introduction of a wide array of functional groups. nih.govacs.org This method proved effective for generating libraries of compounds for structure-activity relationship (SAR) studies, which can accelerate the discovery of new therapeutics with improved potency or bioavailability. nih.gov

| Precursor | Coupling Partner | Resulting Product Class | Strategy |

|---|---|---|---|

| 5-Brominated Violacein Analogues | p-Tolyl-boronic acid | Tolyl-violacein Derivatives | GenoChemetic: Biosynthesis + Suzuki-Miyaura Coupling acs.org |

| 5'-Bromo-deoxyviolacein | p-Carboxyphenylboronic acid | Carboxyphenyl-deoxyviolacein acs.org | GenoChemetic: Biosynthesis + Suzuki-Miyaura Coupling acs.org |

| Halogenated Violacein Analogues | p-Cyanophenylboronic acid pinacol ester | Cyanophenyl-violacein Derivatives nih.govacs.org | GenoChemetic: Biosynthesis + Suzuki-Miyaura Coupling nih.govacs.org |

Biocatalytic Modifications and Hybrid Synthetic Routes

Beyond its role in GenoChemetic strategies, 2-cyanophenylboronic acid is a key reactant in various hybrid and domino synthetic routes that construct complex molecular architectures in a highly efficient manner. These routes often involve transition-metal catalysis to orchestrate a cascade of bond-forming events, transforming relatively simple starting materials into intricate heterocyclic systems.

One prominent example is its use in rhodium-catalyzed domino reactions. Researchers have reported the carboannulation of diazabicyclic alkenes with 2-cyanophenylboronic acid to synthesize indanone derivatives. beilstein-journals.orgnih.gov This process proceeds through a proposed mechanism involving the transmetalation of the boronic acid with the rhodium(I) catalyst, followed by a cascade of reactions with the strained alkene. beilstein-journals.org This method works effectively with a variety of substituted diazabicyclic alkenes, showcasing its utility in building fused ring systems. beilstein-journals.orgresearchgate.net

In a different approach, 2-cyanophenylboronic acid serves as a precursor for 2-acylbenzonitriles through palladium-catalyzed Suzuki-Miyaura cross-coupling with acyl chlorides. mdpi.com While the reaction can present challenges, it provides access to ketones that are valuable intermediates. mdpi.com These 2-acylbenzonitriles can subsequently engage in cascade reactions, for instance with nitromethane, to form 3,3-disubstituted isoindolinones, a class of biologically relevant heterocycles. mdpi.com

Furthermore, multicomponent reactions highlight the compound's versatility. A one-pot, three-component reaction using a copper catalyst combines 2-cyanophenylboronic acid, a cyanamide, and piperidine (B6355638) to generate N-arylated piperidine derivatives. tandfonline.com This strategy exemplifies a highly atom-economical approach to complex amine structures. These examples underscore the role of 2-cyanophenylboronic acid as a versatile building block in advanced, multi-step synthetic sequences that efficiently generate molecular complexity. beilstein-journals.orgmdpi.comtandfonline.com

| Reaction Type | Catalyst/Reagents | Reactants | Product Class | Reference |

|---|---|---|---|---|

| Domino Carboannulation | Rhodium(I) Complex | 2-Cyanophenylboronic acid, Diazabicyclic alkenes | Indanones | beilstein-journals.org |

| Cross-Coupling / Cascade | Palladium Catalyst, K₂CO₃ | 2-Cyanophenylboronic acid, Acyl chlorides, Nitromethane | 3,3-Disubstituted Isoindolinones | mdpi.com |

| Three-Component Reaction | Copper Acetate (B1210297), Na₂CO₃ | 2-Cyanophenylboronic acid, p-Tolylcyanamide, Piperidine | N-Arylated Piperidines | tandfonline.com |

Computational and Theoretical Investigations of 2 Cyanophenylboronic Acid

Quantum Mechanical Studies of Conformational Landscape

Specific studies on the potential energy surface and conformer identification for 2-cyanophenylboronic acid are not available in the surveyed literature.

Potential Energy Surface Analysis and Conformer Identification (e.g., Anti-Syn, Syn-Anti)

No data found.

DFT and Hartree-Fock Level Calculations for Geometric Optimization

No data found.

Electronic Structure and Spectroscopic Property Predictions

Detailed predictions of the electronic structure and spectroscopic properties for 2-cyanophenylboronic acid are not present in the located research.

Frontier Molecular Orbital Analysis

No data found.

Prediction of Linear and Nonlinear Optics Parameters (e.g., Polarizability, Hyperpolarizability)

No data found.

UV-Visible Absorption Spectra and Excitation Energies

No data found.

Intermolecular Interactions and Crystal Engineering Studies

The study of intermolecular interactions is fundamental to crystal engineering, which focuses on designing new solid-state structures with desired properties. For 2-cyanophenylboronic acid, like other arylboronic acids, the –B(OH)₂ and cyano (–C≡N) groups are the primary drivers of supramolecular assembly. Computational methods, particularly Hirshfeld surface analysis, are employed to investigate and quantify the various non-covalent interactions that govern the crystal packing.

In a closely related isomer, 3-cyanophenylboronic acid, crystal structure analysis reveals that the molecules are linked by O—H⋯O and O—H⋯N hydrogen bonds, forming chains. researchgate.netnih.gov These chains are further connected into a three-dimensional network by offset π–π and B⋯π stacking interactions. researchgate.netnih.gov Hirshfeld surface analysis of this compound quantifies the contributions of different interactions, showing that H⋯H contacts (25.8%), O⋯H/H⋯O contacts (28.4%), and N⋯H/H⋯N contacts (11.7%) are the most significant. nih.gov The –B(OH)₂ group acts as both a hydrogen-bond donor and acceptor, while the cyano group functions solely as an acceptor. nih.gov These computational and crystallographic findings on a related isomer provide a strong model for the types of interactions that dictate the solid-state architecture of 2-cyanophenylboronic acid.

Theoretical Models for Co-Crystal Formation with N-Donor Compounds

Theoretical models are crucial for predicting and rationalizing the formation of co-crystals, which are multi-component crystals formed between a target molecule and a co-former. For phenylboronic acids, co-crystallization with N-donor compounds is a well-explored strategy in crystal engineering. researchgate.net Density Functional Theory (DFT), often including dispersion corrections (DFT-D3), is a primary computational tool used to study these systems by calculating binding and lattice energies to predict the stability of potential co-crystals.

The primary interaction in these co-crystals is the robust O–H⋯N hydrogen bond formed between the boronic acid’s hydroxyl groups and the nitrogen atom of the co-former. rsc.org The boronic acid moiety, –B(OH)₂, can adopt different conformations (e.g., syn,syn or syn,anti), and the ability to form specific supramolecular synthons with N-donors can favor one conformation over another. researchgate.netacs.org For instance, studies on 4-cyanophenylboronic acid with various N-donor ligands (such as phenanthrolines and bipyridines) show that the formation of heteromeric O–H⋯N hydrogen bonds is a recurring recognition pattern that holds the co-formers together. rsc.org

Computational models help elucidate why certain co-formers are selective and why specific conformations are adopted, which is often a balance of energetic factors related to hydrogen bonding and crystal packing. researchgate.net These theoretical approaches guide the rational design of co-crystals by predicting favorable pairings and the resulting supramolecular architectures.

Table 1: Theoretical Approaches in Co-Crystal Design of Cyanophenylboronic Acids

| Theoretical Method/Concept | Application in Co-Crystal Design | Key Findings |

|---|---|---|

| Density Functional Theory (DFT-D3) | Calculation of binding and lattice energies between cyanophenylboronic acid and N-donor co-formers. | Provides insight into the stability and likelihood of co-crystal formation. |

| Supramolecular Synthon Analysis | Identification of recurring, stable hydrogen-bonding patterns, primarily O–H⋯N synthons. researchgate.netrsc.org | Predicts the primary mode of interaction and assembly between the boronic acid and N-donor molecules. |

| Conformational Analysis | Study of the rotational orientation (syn/anti) of the two hydroxyl groups in the –B(OH)₂ moiety. researchgate.netacs.org | The conformation is often dictated by the geometry of the co-former to maximize hydrogen bonding. |

| Hirshfeld Surface Analysis | Quantification of various intermolecular contacts (e.g., H⋯H, O⋯H, N⋯H) in the crystal structure. nih.gov | Visualizes and ranks the importance of different non-covalent interactions in stabilizing the co-crystal. |

Significance of Water in the Stabilization of Hydrated Molecular Complexes

While cyanophenylboronic acids are typically anhydrous in their pure form, they frequently form hydrated molecular complexes when co-crystallized with various N-donor co-formers. diva-portal.org Computational studies have been instrumental in understanding the crucial role that water molecules play in the stabilization of these hydrated structures. acs.orgdiva-portal.org

These computational findings rationalize the experimental propensity for the formation of hydrate (B1144303) structures. acs.org The calculations confirm that the inclusion of water creates a more stable, lower-energy hydrogen-bonding network than might be possible in an anhydrous form, highlighting water's essential role in the crystal engineering of these systems.

Table 2: Role of Water in Stabilizing Cyanophenylboronic Acid Complexes

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Hydrated co-crystals of 4-cyanophenylboronic acid with N-donor compounds | DFT-D3 Binding Energy Simulations | Water molecules form strong hydrogen bonds with both the boronic acid and the N-donor co-former. | diva-portal.org |

| Molecular complexes of 4-cyanophenylboronic acid | DFT Calculations | Water plays a crucial role in the stabilization of the crystal structure. | acs.orgdiva-portal.org |

| Anhydrous vs. Hydrated forms | Single Crystal X-ray Diffraction and DFT | Pure cyanophenylboronic acid is anhydrous, but readily forms hydrates in the presence of suitable co-formers. | diva-portal.org |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. rsc.org This method is widely used in drug discovery to understand binding mechanisms and to screen for potential inhibitors. While specific molecular docking studies focusing solely on 2-cyanophenylboronic acid are not extensively detailed in the surveyed literature, the broader class of boronic acids has been the subject of numerous such investigations, particularly as enzyme inhibitors. nih.govresearchgate.net

Boronic acids are known to act as inhibitors for a variety of enzymes, most notably serine β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics. researchgate.netnih.gov Computational docking studies on these systems are used to predict how the boronic acid moiety interacts with key amino acid residues in the enzyme's active site. nih.gov A critical interaction often modeled is the formation of a covalent bond between the boron atom and the hydroxyl group of a catalytic serine residue, where the boron atom converts from a trigonal planar (sp²) to a tetrahedral (sp³) state. nih.govfrontiersin.org

Advanced methods like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are sometimes employed to accurately model this covalent docking process, which cannot be fully described by classical molecular docking force fields. nih.govfrontiersin.org These computational studies provide valuable insights into binding affinity, structural changes, and the specific interactions that confer inhibitory activity, guiding the rational design of new and more potent boronic acid-based drugs. nih.govfrontiersin.org

Table 3: Application of Molecular Docking to Boronic Acid Derivatives

| Biological Target Class | Example(s) | Role of Docking/Computational Study | Key Interaction Modeled |

|---|---|---|---|

| Serine β-Lactamases | KPC-2, GC1, OXA-24 | To predict binding modes and understand the mechanism of inhibition. nih.govfrontiersin.org | Covalent bond formation between the boron atom and the active site serine residue. nih.govfrontiersin.org |

| Proteasomes | (e.g., in multiple myeloma) | To guide the design of boronic acid-containing drugs like Bortezomib. researchgate.net | Interaction with the N-terminal threonine residue of the proteasome's catalytic subunit. |

| Tyrosine Kinases, Cyclooxygenases | Various (general study) | To correlate predicted binding profiles with observed biological activity for new compounds. rsc.org | Non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) within the enzyme active site. |

Challenges, Limitations, and Future Research Directions

Addressing Thermal Stability and Yield Issues in Current Synthetic Protocols

The synthesis of 2-cyanophenylboronic acid, while crucial for its numerous applications, is beset by challenges related to thermal stability and reaction yields under various protocols. Historically, methods involving the reaction of benzonitrile (B105546) with reagents like n-butyllithium are known to produce the desired product in low yields. google.com More advanced methods, such as those employing n-butyllithium and 2,2,6,6-tetramethylpiperidine (B32323) to generate an ortho-anion, have reported molar yields around 71%, but these processes have significant drawbacks. google.com A major issue is the requirement for cryogenic conditions, with temperatures as low as -78°C, which necessitates specialized equipment and is not ideal for industrial-scale production. google.com

Furthermore, the 2-cyanophenylboronic acid molecule itself can be relatively unstable, which complicates its isolation and storage, making a one-pot synthesis of its more stable ester derivatives often preferable. google.com Side reactions also present a significant hurdle to achieving high yields and purity. For instance, in methods using lithium 2,2,6,6-tetramethylpiperidide, the reagent can undergo an addition reaction with the nitrile group of benzonitrile, leading to the formation of N-benzoyl-2,2,6,6-tetramethylpiperidine as a byproduct and consequently reducing the yield of the target boronic acid. google.com

To overcome these limitations, research has focused on developing synthetic routes that operate under milder conditions and minimize side reactions. One patented approach avoids cryogenic temperatures and the use of expensive reagents like t-butyllithium by reacting an aromatic nitrile and a trialkoxyborane in the presence of an alkali metal salt and lithium 2,2,6,6-tetramethylpiperidide, which is reported to suppress the unwanted addition to the nitrile group and produce the desired product in high yield. google.com Another process focuses on optimizing reaction conditions to avoid cryogenic temperatures while achieving good yields (around 73%) and high purity of the resulting ester, which can then be hydrolyzed to the free acid. google.com

| Synthetic Protocol | Key Reagents | Reaction Conditions | Reported Issues | Reference |

|---|---|---|---|---|

| Ortho-lithiation | n-Butyllithium, 2,2,6,6-tetramethylpiperidine, Triisopropoxyborane | Cryogenic (-78°C) | Low temperature requirement, moderate yield (~71%), potential product instability | google.com |

| Halogen-metal exchange | 2-Bromobenzonitrile (B47965), t-Butyllithium | Not specified | Expensive reagents, difficult-to-separate byproducts | google.com |

| Directed ortho-metalation | Lithium 2,2,6,6-tetramethylpiperidide | Not specified | Side reaction (addition to nitrile group), reduced yield and purity | google.com |

| Improved Ortho-metalation | Alkali metal salt, Lithium 2,2,6,6-tetramethylpiperidide, Trialkoxyborane | Not specified | Designed to suppress side reactions and improve yield | google.com |

Expanding the Scope of Catalytic Transformations with Novel Catalyst Systems

2-Cyanophenylboronic acid is not only a synthetic target but also a versatile reagent for constructing complex molecular architectures through transition-metal catalysis. A significant advancement in this area is its use in novel annulation reactions catalyzed by rhodium(I) complexes. acs.org Research has demonstrated that 2-cyanophenylboronic acid can function as a three-carbon building block in a [3+2] annulation reaction with internal alkynes or strained alkenes. acs.org

This transformation is typically catalyzed by a rhodium(I) complex, such as that generated from [Rh(OH)(cod)]₂, and proceeds via a mechanism involving the transmetalation of the boronic acid to form an (ortho-cyanoaryl)rhodium(I) species. acs.org This intermediate then undergoes carborhodation across the C-C multiple bond of the alkyne or alkene, followed by an intramolecular nucleophilic addition of the organorhodium species to the pendant cyano group. This key cyclization step constructs the new ring system, ultimately affording substituted indenones (from alkynes) or indanones (from alkenes) after hydrolysis. acs.org The reaction showcases the dual reactivity of the molecule, where the carbon-boron bond participates in transmetalation and the cyano group acts as an internal electrophile. acs.org The scope of this catalytic system demonstrates considerable potential, and the use of a chiral diene ligand has even been shown to induce enantioselectivity, producing an indanone in 80% enantiomeric excess. acs.org

| Reactant | Catalyst System | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| 4-Octyne | [Rh(OH)(cod)]₂ | Substituted Indenone | 73% | acs.org |

| Diphenylacetylene | [Rh(OH)(cod)]₂ | Substituted Indenone | 85% | acs.org |

| Norbornene | [Rh(OH)(cod)]₂ | Substituted Indanone | 88% | acs.org |

| Methyl propiolate | [Rh(OH)(cod)]₂ | Benzotropone | 52% | acs.org |

Advanced Functionalization for Tailored Properties in Material Science and Chemical Biology

The unique combination of a boronic acid and a cyano group on the same aromatic ring makes 2-cyanophenylboronic acid a valuable platform for developing advanced materials and chemical biology tools with tailored properties. The boronic acid moiety allows for incorporation into larger structures via established cross-coupling reactions or esterification, while the cyano group can influence physicochemical properties or serve as a handle for further functionalization. xindaobiotech.com

In material science, 2-cyanophenylboronic acid has been identified as an effective electrolyte additive for high-voltage lithium cobalt oxide (LCO) cathodes in batteries. medchemexpress.com Its presence in the electrolyte enhances the structural reversibility of the cathode during cycling and reduces the formation of hydrofluoric acid, a species detrimental to battery performance. medchemexpress.com It is also employed in the synthesis of advanced polymers, where its incorporation into the polymer backbone can lead to materials with enhanced thermal stability and mechanical strength. xindaobiotech.comchemimpex.com

In the realm of chemical biology, boronic acids are widely recognized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biologically important molecules like saccharides and catechols (e.g., dopamine). nih.gov This property makes them ideal functional groups for creating synthetic receptors and sensors. 2-Cyanophenylboronic acid serves as a building block for fluorescent probes and sensors designed for the detection of specific biomolecules. chemimpex.com The presence of the electron-withdrawing cyano group can modulate the Lewis acidity of the boron center, thereby tuning the binding affinity and selectivity for target diols, allowing for the creation of highly specific analytical tools. xindaobiotech.com

| Field | Application | Function of 2-Cyanophenylboronic Acid | Resulting Property/Capability | Reference |

|---|---|---|---|---|

| Material Science | Battery Electrolyte Additive | Enhances cathode stability | Improved structural reversibility, reduced HF formation | medchemexpress.com |

| Material Science | Polymer Synthesis | Monomer or functionalization agent | Polymers with enhanced thermal and mechanical properties | chemimpex.com |

| Chemical Biology | Fluorescent Probes | Core structural component | Sensing and detection of specific biomolecules | chemimpex.com |

| Chemical Biology | Synthetic Receptors | Diol-binding moiety | Molecular recognition of saccharides and catechols | nih.gov |

Synergistic Integration of Computational and Experimental Approaches for Reaction Design and Optimization

The optimization of chemical reactions involving arylboronic acids is increasingly benefiting from the synergistic integration of computational modeling and experimental validation. This dual approach accelerates the discovery of optimal reaction conditions and provides deep mechanistic insights that are often inaccessible through experiments alone. Computational methods like Density Functional Theory (DFT) are particularly powerful for elucidating complex reaction pathways. For instance, in the development of a P(III)/P(V)=O-catalyzed reductive C-N coupling between nitroalkanes and arylboronic acids, DFT modeling was used to map the entire catalytic cycle. nih.gov These calculations revealed that the energy barrier for a key bond-forming transition state was significantly lower for a newly designed catalyst compared to the original one, explaining its superior performance and providing a rational basis for catalyst design. nih.gov

Beyond mechanistic studies, computational tools are being used to navigate the vast parameter space of chemical reactions. Machine learning algorithms, such as Bayesian optimization, can intelligently guide experimental design to rapidly identify optimal conditions (e.g., solvent, temperature, catalyst loading) without exhaustively testing every possibility. nih.gov This approach has been successfully applied to optimize reactions involving boronic acids, achieving high conversion rates for multiple substrates in a fraction of the experiments that would be required for traditional screening. nih.gov By building a predictive model from an initial set of experiments, the algorithm suggests the next set of conditions most likely to yield improvement, creating a highly efficient feedback loop between computation and experimentation. This synergy allows researchers to move beyond trial-and-error, enabling a more rational and accelerated approach to developing robust and efficient transformations involving reagents like 2-cyanophenylboronic acid.

| Approach | Methodology | Application in Boronic Acid Chemistry | Key Benefit | Reference |

|---|---|---|---|---|

| Mechanistic Elucidation | Density Functional Theory (DFT) | Mapping catalytic cycles, calculating transition state energies for C-N coupling reactions. | Provides rational basis for catalyst design and understanding of reactivity. | nih.gov |

| Reaction Optimization | Bayesian Optimization (Machine Learning) | Simultaneous optimization of reaction parameters (catalyst, solvent, temperature). | Dramatically reduces the number of experiments needed to find optimal conditions. | nih.gov |

Emerging Applications in Novel Chemical Transformations and Bioorthogonal Chemistry

The unique reactivity of ortho-substituted phenylboronic acids continues to inspire the development of novel chemical transformations and cutting-edge applications in chemical biology. The rhodium-catalyzed annulation of 2-cyanophenylboronic acid with alkynes and alkenes to form polycyclic indenone and indanone structures represents a powerful and emerging tool for complex molecule synthesis. acs.org This reaction efficiently constructs bicyclic systems by leveraging both the boronic acid and the cyano group in a single catalytic cascade. acs.org

A particularly exciting frontier is the application of related ortho-functionalized phenylboronic acids in bioorthogonal chemistry. This field focuses on developing chemical reactions that can proceed within living systems without interfering with native biological processes. Research has shown that a close analogue, 2-formylphenylboronic acid (2fPBA), undergoes a rapid and highly chemoselective ligation with α-amino-hydrazide partners to form a stable 2,3,1-benzodiazaborine heterocycle. nih.govnih.gov This reaction is exceptionally fast, with a half-life of minutes even at low reactant concentrations. nih.gov Crucially, the 2fPBA-hydrazide ligation is mutually orthogonal to two of the most widely used bioorthogonal reactions: strain-promoted azide-alkyne cycloaddition (SPAAC) and the tetrazine-trans-cyclooctene (Tz-TCO) ligation. nih.gov This orthogonality makes it possible to perform simultaneous triple labeling of different biomolecules within the same system, a significant advance that expands the complexity of biological processes that can be studied. nih.gov While developed for the 2-formyl derivative, this chemistry highlights a promising future direction for 2-cyanophenylboronic acid, which can be seen as a precursor to the aldehyde, pointing towards its potential use in the next generation of multi-component biological labeling and imaging.

Q & A

Q. What are the optimal synthetic routes for obtaining high-purity 2-cyanophenylboronic acid, and how can impurities be minimized?

The synthesis of high-purity 2-cyanophenylboronic acid typically involves reacting benzonitrile with lithium 2,2,6,6-tetramethylpiperidide and trialkoxyborane. A critical step is the post-reaction treatment with an aqueous acidic solution (pH < 7) in the presence of a water-immiscible organic solvent to isolate the product from the organic layer, which reduces impurities like unreacted starting materials or boronate byproducts . For further purification, recrystallization or column chromatography is recommended.

Q. What safety precautions and storage conditions are essential for handling 2-cyanophenylboronic acid in laboratory settings?

While specific toxicity data for 2-cyanophenylboronic acid is limited, analogous phenylboronic acids (e.g., 4-carboxyphenylboronic acid) suggest risks of skin/eye irritation and respiratory sensitization. Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Store in a cool (<6°C), dry environment under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid contact with strong acids/bases, which may trigger hazardous reactions .

Q. How is 2-cyanophenylboronic acid utilized in Suzuki-Miyaura cross-coupling reactions?